H-Arg(NO)-OBzl p-tosylate salt

Nitric Oxide Endothelial Dysfunction NOS Inhibition

Choose H-Arg(NO)-OBzl p-tosylate salt (CAS 10342-07-1) for irreversible NOS inhibition that is wash-resistant—unlike L-NMMA. The p-tosylate salt offers defined melting point (132–134°C), non-hygroscopic handling, and precise stoichiometry. Unlike L-NNA, it spares arginine transporters, enabling cleaner cellular-arginine studies. Ideal for chemoselective peptide synthesis and reproducible vasoconstriction assays. Standard B2B shipping.

Molecular Formula C13H19N5O4
Molecular Weight 309.32 g/mol
Cat. No. B13394799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg(NO)-OBzl p-tosylate salt
Molecular FormulaC13H19N5O4
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
InChIInChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17)
InChIKeyFAJFGLZHUIUNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg(NO)-OBzl p-tosylate salt (L-NABE): Core Identity and Procurement Baseline for a Nitro-Arginine Research Tool


H-Arg(NO)-OBzl p-tosylate salt (synonymous with L-NABE, Nω-nitro-L-arginine benzyl ester, CAS 7672-27-7 for the base ester; CAS 10342-07-1 for the p-tosylate salt) is a synthetic, protected L-arginine derivative characterized by a nitro group on the guanidine moiety, a benzyl ester at the C-terminus, and a p-toluenesulfonate counterion . In pharmacological research, it functions as a nitric oxide synthase (NOS) inhibitor and an endothelium-dependent vasoconstrictor, acting as an irreversible antagonist of endothelium-derived relaxing factor (EDRF)-mediated relaxation [1]. In synthetic chemistry, the compound serves as a protected arginine building block for peptide synthesis, where the nitro group masks the guanidine side-chain and the benzyl ester protects the carboxyl group [2].

Procurement Risk for H-Arg(NO)-OBzl p-tosylate salt: Why L-NNA, L-NAME, or the HCl Salt Cannot Simply Replace L-NABE Tosylate


Although L-NABE (the nitro-arginine benzyl ester) shares the Nω-nitro-L-arginine pharmacophore with its close structural analogs L-NNA (free acid) and L-NAME (methyl ester), experimental evidence demonstrates that the benzyl ester moiety confers functionally irreversible NOS inhibition that is not surmountable by excess L-arginine, a property absent in the widely used reversible inhibitor L-NMMA [1]. Furthermore, the p-tosylate salt form (C20H27N5O7S, MW 481.5) provides superior crystallinity and a defined melting point of 132–134°C compared to the hydrochloride salt (C13H20ClN5O4, MW 345.8), directly impacting weighing accuracy, storage stability, and reproducibility in both pharmacological assays and solid-phase peptide synthesis workflows . Simple selection of the closest available 'nitro-arginine' analog without verifying both the ester moiety and the counterion can lead to divergent biological readouts and synthetic failures.

H-Arg(NO)-OBzl p-tosylate salt: Head-to-Head Quantitative Differentiation Evidence Against Structural Analogs


Irreversible vs. Reversible Endothelium-Dependent Relaxation Inhibition: L-NABE vs. L-NMMA

In the rat isolated aorta preparation, Nω-nitro-L-arginine benzyl ester (NABE) produced potent endothelium-dependent vasoconstriction and inhibition of acetylcholine-induced relaxation that was not reversed by repeated washing. Critically, pre-treatment with excess L-arginine (100 µM) failed to antagonize the NABE effect, in marked contrast to the fully reversible inhibitor NG-monomethyl-L-arginine (L-NMMA), whose vasoconstrictor action is completely surmountable by L-arginine [1]. This irreversible binding phenotype is a direct consequence of the benzyl ester moiety.

Nitric Oxide Endothelial Dysfunction NOS Inhibition Irreversible Antagonism

Equipotent Pulmonary Vasoconstriction: L-NABE Matches L-NNA and L-NAME in the Intact Feline Pulmonary Vascular Bed

In the intact-chest cat pulmonary vascular bed under constant flow, intravenous administration of L-NABE at 100 mg/kg produced an increase in lobar arterial pressure and attenuation of vasodilator responses to acetylcholine (ACh), bradykinin (BK), and substance P (SP) that was statistically indistinguishable from the effects produced by identical 100 mg/kg doses of L-NNA and L-NAME [1]. All three nitro-arginine analogs similarly did not alter responses to the endothelium-independent vasodilators adenosine and felodipine.

Pulmonary Circulation Vasomotor Tone In Vivo NOS Pharmacology Cat Model

Preserved Substrate Transport Integrity: L-NABE Does Not Inhibit Cellular Arginine Uptake, Unlike L-NNA and NMMA

In γ-interferon-stimulated macrophages and keratinocytes, Nω-nitro-L-arginine benzyl ester (L-NABE) was characterized as a poor inhibitor of cellular L-arginine uptake, whereas the free acid L-NNA and Nω-monomethyl-L-arginine (NMMA) markedly reduced arginine transport [1]. This functional dissociation between NOS enzymatic inhibition and blockade of substrate (L-arginine) entry into the cell represents a critical mechanistic differentiation.

Arginine Transport Macrophage Biology NOS Inhibitor Selectivity Cationic Amino Acid Transporter

Enhanced Solid-State Stability and Handling: p-Tosylate Salt vs. Hydrochloride Salt

The p-toluenesulfonate (tosylate) salt of H-Arg(NO)-OBzl exhibits a sharp melting point of 132–134°C and exists as a well-defined crystalline solid . In contrast, the hydrochloride salt (CAS not separately assigned for this specific application; MW 345.78 g/mol) is frequently described as hygroscopic with less well-defined thermal behavior, posing challenges for precise gravimetric dispensing in milligram-scale peptide coupling reactions . The tosylate counterion (MW contribution 172.2 g/mol) also increases the total molecular weight to 481.5 g/mol, reducing relative weighing errors for small-scale solid-phase synthesis.

Salt Form Selection Crystallinity Solid-Phase Peptide Synthesis Storage Stability

Orthogonal Protection Strategy in Peptide Synthesis: Nitro-Arg(Bzl) vs. Mtr- or Pbf-Protected Arginine

H-Arg(NO)-OBzl p-tosylate provides a dual-protection strategy in which the nitro group protects the guanidine side-chain and the benzyl ester protects the C-terminal carboxyl group. This orthogonal protection scheme permits selective deprotection: the benzyl ester is removed by hydrogenolysis (H₂/Pd-C or 1,4-cyclohexadiene/Pd-C) while the nitro group remains intact, or conversely, the nitro group can be reduced under conditions that leave the benzyl ester unaffected [1]. In contrast, acid-labile protecting groups such as Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), while offering the convenience of single-step global deprotection with TFA, do not provide this level of sequential, chemoselective control.

Peptide Synthesis Orthogonal Protection Guanidine Protection Acid-Labile Deprotection

Demonstrated Utility in Glycosylated Bioactive Peptide Assembly

H-Arg(NO)-OBzl has been explicitly deployed as a key building block in the liquid-phase synthesis of glycosylated tuftsin analogues. Specifically, the O-glycosyl amino acid Boc-(Glc α/β)Hyp-OH was coupled directly to H-Arg(NO2)-OBzl to assemble the Hyp-Arg dipeptide core of the target glycopeptide [1]. This demonstrates the practical compatibility of the nitro-Arg benzyl ester with glycosylated amino acid coupling partners, a transformation that requires careful control of protecting group orthogonality and reaction conditions.

Glycopeptide Synthesis Tuftsin Analogue Chemoselective Ligation Immunomodulatory Peptides

Optimal Deployment Scenarios for H-Arg(NO)-OBzl p-tosylate salt: Evidence-Driven Application Fit


Prolonged Ex Vivo Vascular Reactivity Studies Requiring Sustained, Wash-Resistant NOS Inhibition

In organ bath protocols where isolated blood vessels are subjected to multiple wash cycles and cumulative agonist concentration-response curves over 4–8 hours, the irreversible binding of L-NABE to endothelial NOS ensures that the degree of enzyme inhibition remains constant throughout the experiment [1]. Unlike L-NMMA, which dissociates during washing and requires replenishment, L-NABE p-tosylate eliminates the variable of declining inhibitor concentration, enabling more reproducible comparisons of endothelium-dependent vs. endothelium-independent vasodilator responses.

Dissection of NOS-Dependent Signaling from Arginine Transport-Dependent Metabolic Effects

When studying the interplay between nitric oxide production and cellular arginine economy—for example, in macrophage polarization, tumor microenvironment metabolism, or keratinocyte inflammatory responses—L-NABE provides a critical experimental advantage: it inhibits NO synthesis without simultaneously blocking arginine uptake through cationic amino acid transporters [1]. This is in stark contrast to L-NNA and NMMA, which confound the interpretation of results by simultaneously inhibiting both NOS activity and substrate availability.

Solid-Phase and Solution-Phase Synthesis of Peptides Requiring Orthogonal Guanidine and C-Terminal Deprotection

The combination of the acid-stable but hydrogenolytically removable benzyl ester and the nitro-protected guanidine group makes H-Arg(NO)-OBzl p-tosylate the building block of choice for synthetic routes that demand sequential, chemoselective deprotection [1]. The non-hygroscopic, crystalline tosylate salt also ensures precise stoichiometric control during coupling reactions—a practical necessity when working at sub-millimolar scales where weighing errors can significantly impact coupling efficiency and crude purity.

In Vivo Cardiovascular Pharmacology in Large-Animal Models Requiring Sustained NOS Blockade

In intact-chest cat and rat models, bolus intravenous administration of L-NABE at 100 mg/kg produces a stable elevation of vascular resistance and attenuation of endothelium-dependent vasodilator responses that persists for the duration of the acute experimental protocol [1]. The equipotency of L-NABE with L-NAME and L-NNA established in the pulmonary and mesenteric circulations means that researchers can select the benzyl ester form when irreversible target engagement in vivo is mechanistically desirable, without compromising on the magnitude of the pharmacological effect.

Quote Request

Request a Quote for H-Arg(NO)-OBzl p-tosylate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.